Phenyl 2-chloroacetoacetate Phenyl 2-chloroacetoacetate
Brand Name: Vulcanchem
CAS No.: 85153-61-3
VCID: VC16978064
InChI: InChI=1S/C10H9ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h2-6,9H,1H3
SMILES:
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol

Phenyl 2-chloroacetoacetate

CAS No.: 85153-61-3

Cat. No.: VC16978064

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2-chloroacetoacetate - 85153-61-3

Specification

CAS No. 85153-61-3
Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
IUPAC Name phenyl 2-chloro-3-oxobutanoate
Standard InChI InChI=1S/C10H9ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h2-6,9H,1H3
Standard InChI Key ZKORLCBXGZWQFS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(=O)OC1=CC=CC=C1)Cl

Introduction

Chemical Structure and Fundamental Properties

Phenyl 2-chloroacetoacetate has the molecular formula C8H7ClO2\text{C}_8\text{H}_7\text{ClO}_2 and a molecular weight of 170.593 g/mol . The compound’s structure features a phenyl group (C6H5\text{C}_6\text{H}_5) bonded to a chloroacetate moiety (CH2ClCOO\text{CH}_2\text{ClCOO}) (Figure 1). The chlorine atom at the β-position of the acetate chain enhances its reactivity, making it susceptible to nucleophilic substitution and rearrangement reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H7ClO2\text{C}_8\text{H}_7\text{ClO}_2
Molecular Weight170.593 g/mol
IUPAC NamePhenyl chloroacetate
CAS Registry Number620-73-5
Spectral Data (IR)C=O stretch: 1740–1720 cm⁻¹, C-Cl stretch: 750–550 cm⁻¹

The infrared (IR) spectrum of phenyl 2-chloroacetoacetate exhibits characteristic absorption bands for the ester carbonyl group (\sim1740 cm⁻¹) and carbon-chlorine bond (\sim600 cm⁻¹) . These spectral features are critical for identifying the compound in synthetic mixtures.

Synthesis Methods

Direct Esterification of Phenol and Chloroacetyl Chloride

The most widely reported synthesis involves reacting phenol with chloroacetyl chloride under controlled conditions. A representative procedure from Gundlewad and Patil (2018) outlines the following steps :

  • Reaction Setup: Phenol (1 mol) and dry pyridine (10 mL) are combined in an ice bath.

  • Chloroacetyl Chloride Addition: Chloroacetyl chloride (1.25 mol) is added dropwise with stirring.

  • Workup: The mixture is poured into ice-cold water and hydrochloric acid, followed by extraction with carbon tetrachloride.

  • Purification: The organic layer is washed and dried to yield phenyl 2-chloroacetoacetate.

This method achieves high yields (>>85%) and avoids solvent use, aligning with green chemistry principles .

Solvent-Free Catalytic Synthesis

An alternative approach employs a solvent-free system with pp-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds at 90–160°C, completing within 30 minutes . Key advantages include:

  • Economic Efficiency: Eliminates solvent costs.

  • Reduced Waste: Minimizes purification steps.

Table 2: Comparative Synthesis Conditions

ParameterDirect EsterificationSolvent-Free Method
CatalystPyridinePTSA
Temperature0–5°C (ice bath)90–160°C
Reaction Time2–4 hours30 minutes
Yield85–90%70–75%

Chemical Reactivity and Applications

Fries Rearrangement

Phenyl 2-chloroacetoacetate undergoes Fries rearrangement in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) or Brønsted acids (e.g., PTSA) to form 2-chloro-1-(2-hydroxyphenyl)ethanone . This reaction is temperature-dependent:

  • Low Temperatures (90–120°C): Favor para-substituted products.

  • High Temperatures (130–160°C): Favor ortho-substituted products.

The rearrangement mechanism involves acylium ion formation, followed by electrophilic aromatic substitution (Figure 2).

Table 3: Fries Rearrangement Outcomes

ConditionOrtho:Para RatioYield
90–120°C1:365%
130–160°C3:170%

Nucleophilic Substitution

The chlorine atom in phenyl 2-chloroacetoacetate is reactive toward nucleophiles (e.g., amines, alkoxides), enabling the synthesis of substituted acetophenones. For example, reaction with sodium methoxide yields phenyl 2-methoxyacetoacetate, a precursor for heterocyclic compounds.

Industrial and Research Applications

  • Organic Synthesis: Serves as an acylating agent in Friedel-Crafts reactions.

  • Pharmaceutical Intermediates: Used to synthesize hydroxyacetophenones, which are precursors to antioxidants and anti-inflammatory agents .

  • Material Science: Modifies polymer side chains to enhance thermal stability.

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